Cas no 876918-50-2 (Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-)
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-
- 4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene
- MFCD27931152
- 876918-50-2
-
- Inchi: 1S/C11H12BrF3O/c1-7(2)6-16-10-4-3-8(12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3
- InChI Key: MIZILKHGSUDBKT-UHFFFAOYSA-N
- SMILES: C1(OCC(C)C)=CC=C(Br)C=C1C(F)(F)F
Computed Properties
- Exact Mass: 296.00236Da
- Monoisotopic Mass: 296.00236Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 9.2Ų
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11685916-1.0g |
4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)benzene |
876918-50-2 | 95% | 1.0g |
$0.0 | 2022-12-10 | |
| abcr | AB611125-5g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 5g |
€1685.70 | 2025-04-15 | ||
| abcr | AB611125-10g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 10g |
€303.10 | 2024-07-19 | ||
| abcr | AB611125-25g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 25g |
€545.40 | 2024-07-19 | ||
| abcr | AB611125-100g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 100g |
€1605.90 | 2024-07-19 |
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- Suppliers
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-
Introduction to Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) (CAS No. 876918-50-2)
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl), identified by its CAS number 876918-50-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic hydrocarbons that have been extensively studied for their diverse applications in drug development and material science. The presence of both bromine and trifluoromethyl substituents, along with an alkoxy group, makes this molecule a versatile intermediate in synthetic chemistry.
The structural features of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) contribute to its unique chemical properties. The bromine atom at the 4-position enhances reactivity in nucleophilic substitution reactions, while the trifluoromethyl group introduces electron-withdrawing effects, influencing the overall electronic distribution of the molecule. The 2-methylpropoxy group adds steric bulk and further modulates the reactivity profile, making it a valuable building block in the synthesis of more complex molecules.
In recent years, this compound has garnered attention in the pharmaceutical industry due to its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The combination of these functional groups allows for facile modifications, enabling chemists to explore a wide range of structural variations. This flexibility is crucial in drug discovery, where subtle changes in molecular structure can significantly impact biological activity.
One of the most compelling aspects of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) is its role in the development of novel therapeutic agents. Researchers have leveraged its scaffold to create compounds with enhanced pharmacological properties. For instance, derivatives of this molecule have been investigated for their potential anti-inflammatory and anticancer effects. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity to biological targets, making it a preferred moiety in drug design.
The synthesis of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) involves a series of well-established organic reactions. The bromination step is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). Subsequent nucleophilic substitution with the 2-methylpropoxy group is achieved using sodium hydride or potassium hydroxide to deprotonate the alcohol equivalent followed by reaction with a halogenated alkane. Finally, introduction of the trifluoromethyl group can be accomplished via electrophilic aromatic substitution using trifluoromethanesulfonic anhydride or other suitable reagents.
The electronic and steric properties of this compound make it an excellent candidate for further functionalization. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed to introduce additional aryl or heteroaryl groups. These modifications are particularly useful in generating libraries of compounds for high-throughput screening (HTS) to identify new lead candidates.
In conclusion, Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) (CAS No. 876918-50-2) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity profile make it a valuable tool for synthetic chemists seeking to create novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance in the chemical and pharmaceutical industries is likely to grow even further.
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